

Application Note: Detection of Flunixin in Animal Tissue via LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to alleviate inflammation, pain, and fever in livestock.[1][2] Its use in food-producing animals necessitates rigorous monitoring to ensure that residue levels in edible tissues do not exceed established maximum residue limits (MRLs), safeguarding consumer health.[1][2][3] This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of **flunixin** in various animal tissues, including muscle, liver, kidney, and fat.

The described methodology is based on established and validated procedures, offering a reliable framework for regulatory compliance testing, pharmacokinetic studies, and drug residue analysis.[1][4][5] The protocol employs a straightforward extraction and clean-up procedure, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.[1][5]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of **flunixin** in tissue samples.

Materials and Reagents



- Flunixin standard (Toronto Research Chemicals)[6]
- Flunixin-d3 (internal standard) (Toronto Research Chemicals)[1][6]
- Acetonitrile (HPLC grade)[3]
- Methanol (HPLC grade)[3]
- Water (HPLC grade)[3]
- Formic acid (LC-MS grade)[3]
- Ethyl acetate (analytical grade)[4]
- n-Hexane (analytical grade)[3]
- · Ammonium hydroxide
- Hydrochloric acid
- Solid Phase Extraction (SPE) cartridges: Strong Cation Exchange[4] or C18[3][6]
- Homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- LC-MS/MS system (e.g., Waters Alliance 2695 with Quattro Premier XE or equivalent)[1]

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **flunixin** and **flunixin**-d3 in methanol to prepare individual stock solutions. Store at -20°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile or a suitable solvent mixture.[1] For spiking



and calibration curves, working solutions are typically prepared in the range of 0.1 to 0.4 μ g/mL.[1]

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific tissue matrix and laboratory instrumentation. Two primary extraction methods are presented: a simple acetonitrile extraction and a more extensive liquid-liquid extraction with SPE clean-up.

Method 1: Acetonitrile Extraction (primarily for muscle tissue)[1][5]

- Homogenization: Homogenize the tissue sample (e.g., 2-10 g) to a uniform consistency.[1]
- Extraction: Weigh approximately 200 mg of the homogenized tissue into a centrifuge tube. Add the internal standard (**flunixin**-d3) working solution. Add acetonitrile (e.g., 1 mL), vortex thoroughly, and sonicate for 5 minutes.[1]
- Centrifugation: Centrifuge the sample at 4,000 x g for 5 minutes at 4°C.[1]
- Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 150 μL) of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]
- Filtration and Injection: Filter the reconstituted sample through a 0.2 μm syringe filter before injection into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction and Solid-Phase Extraction (for various tissues)[4]

- Hydrolysis (optional): For some matrices, an initial acid hydrolysis step may be employed.[4]
- Extraction: Homogenize the tissue sample. To a known amount of homogenate, add the internal standard. Adjust the pH to approximately 9.5 and perform a liquid-liquid extraction with ethyl acetate.[4]



- SPE Clean-up: Purify a portion of the ethyl acetate extract using a strong cation exchange
 SPE cartridge.[4]
- Elution: Elute the analyte from the SPE cartridge.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
- Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

- LC System: HPLC or UHPLC system
- Column: Reversed-phase C18 column (e.g., Waters XBridge™ C18, 3.5 μm, 2.1 x 150 mm)
 [1]
- Mobile Phase A: 0.1% formic acid in water[1][3]
- Mobile Phase B: 0.1% formic acid in acetonitrile[1][3]
- Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a reequilibration step.[1][2]
- Flow Rate: 0.2 mL/min[1]
- Column Temperature: 35°C[1]
- Injection Volume: 10 μL[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]
- Detection Mode: Multiple Reaction Monitoring (MRM)[1][5]

MRM Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Flunixin	297.1	279.0	22
Flunixin	297.1	263.9	33
Flunixin-d3 (IS)	300.1	282.1	31
Flunixin-d3 (IS)	300.1	264.0	45

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize quantitative data from published studies for the detection of **flunixin** in various bovine tissues.

Table 1: Recovery and Precision Data

Tissue	Recovery (%)	Coefficient of Variation (%CV)
Liver	85.9	5.9
Kidney	94.6	9.9
Muscle	87.4	4.7
Fat	87.6	4.4

Data sourced from a study on edible bovine tissues.[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)



Tissue	Theoretical LOD (μg/kg)	Theoretical LOQ (μg/kg)	Validated LOQ (μg/kg)
Liver	0.1	0.3	1
Kidney	0.1	0.2	1
Muscle	0.2	0.6	1
Fat	0.2	0.4	1

Data sourced from a study on edible bovine tissues.[4]

Table 3: Linearity and Calibration Range

Tissue	Calibration Range (μg/kg)
Bovine Muscle	10 - 40
Bovine Liver	1 - 400
Bovine Kidney	1 - 400
Bovine Fat	1 - 100

Calibration range for bovine muscle is from one study[1], while the ranges for liver, kidney, and fat are from another.[4]

Experimental Workflow Visualization



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Caption: A flowchart of the LC-MS/MS protocol for **flunixin** detection in tissue samples.

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